Dansyl-d6-morpholine
Description
Properties
Molecular Formula |
C₁₆H₁₄D₆N₂O₃S |
|---|---|
Molecular Weight |
326.44 |
Synonyms |
DNS-d6-morpholine; N,N-Dimethyl-5-(4-morpholinylsulfonyl)-1-naphthalenamine-d6; 4-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-morpholine-d6 |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Protocols for Deuterated Dansyl Morpholine Analogs
Methodologies for Deuterium (B1214612) Incorporation in Dansyl Scaffolds
The introduction of deuterium into the dansyl scaffold, specifically the dimethylamino group to create a dansyl-d6 moiety, is a key step in producing the deuterated reagent. Stable heavy isotopes are often incorporated into molecules to serve as tracers for quantification in drug development or as probes in metabolic studies. medchemexpress.com The replacement of C-H bonds with more stable C-D bonds can enhance the pharmacokinetic profiles of drugs. researchgate.net
Common strategies for deuterium incorporation include:
H/D Exchange Reactions: Catalytic hydrogen-deuterium exchange reactions are a prevalent method. Transition metals like palladium, ruthenium, or iridium are used as catalysts with a deuterium source, which is often deuterium oxide (D₂O) or deuterium gas (D₂). nih.gov For instance, palladium on carbon (Pd/C) in the presence of D₂O can facilitate selective H-D exchange. nih.gov
Use of Deuterated Precursors: Synthesis can begin with simple, commercially available deuterated building blocks. For creating a dansyl-d6 group, a deuterated version of dimethylamine (B145610) would be reacted with 5-naphthalenesulfonyl chloride.
Reduction of Functional Groups with Deuterated Reagents: Another approach involves the reduction of a suitable precursor with a deuterated reducing agent.
The resulting deuterated dansyl chloride, such as Dansyl-d6 chloride, is a reagent used to produce stable, fluorescent sulfonamide adducts with primary and secondary amines and phenols. medchemexpress.com
Synthetic Pathways to Deuterated Morpholine (B109124) Derivatives
The synthesis of a deuterated morpholine ring can be achieved through various routes. A patented method for preparing 2,2,6,6-d₄-morpholine derivatives provides a structured pathway that can be adapted for different substitution patterns. google.com This process involves the cyclization of a deuterated intermediate.
A general pathway for synthesizing a deuterated morpholine is outlined below:
| Step | Reaction | Description |
| 1 | Formation of an Acyclic Precursor | A starting material, such as an amino alcohol, is reacted with a compound that will form the backbone of the morpholine ring. For example, reacting a deuterated ethanolamine (B43304) derivative with a suitable dielectrophile. |
| 2 | Reduction (if necessary) | A reduction step using a deuterated reducing agent can be employed to introduce deuterium atoms at specific positions. |
| 3 | Cyclization | The acyclic precursor undergoes an acid-catalyzed cyclization to form the morpholine ring. For example, heating the precursor in a strong acid like sulfuric acid can induce ring closure. google.com |
| 4 | Deprotection/Functionalization | If a protecting group (e.g., a benzyl (B1604629) group) is used on the nitrogen atom, it is removed, typically by hydrogenation, to yield the final deuterated morpholine. google.com The free amine can then be reacted with a deuterated dansyl reagent. |
This multi-step approach allows for the controlled synthesis of morpholine rings with deuterium atoms at specific, stable positions, such as the 2,2,6,6-positions, preventing their exchange in protic solvents. google.com
Optimization of Dansylation Reactions with Deuterated Reagents for Amine and Phenol (B47542) Substrates
Dansylation is a chemical derivatization method that uses dansyl chloride (or its deuterated analogs like Dansyl-d6 chloride) to label primary and secondary amines, as well as phenolic hydroxyl groups. acs.org The reaction involves the nucleophilic attack of the amine or phenolate (B1203915) ion on the sulfonyl chloride group of the dansyl reagent, forming a stable sulfonamide or sulfonate ester, respectively. researchgate.net Optimizing this reaction is crucial for achieving high derivatization efficiency, which is essential for accurate quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS).
The key parameters for optimizing dansylation reactions are summarized in the table below.
| Parameter | Optimal Condition | Rationale and Details |
| pH | Basic (pH 8.5 - 10.5) | The dansylation of amines proceeds under basic conditions because the neutral, unprotonated amine is the reactive nucleophile. researchgate.net For phenols, a basic pH is required to deprotonate the hydroxyl group to the more nucleophilic phenolate ion. A common choice is a borate (B1201080) or carbonate buffer at a pH around 9.5. mdpi.combiorxiv.org |
| Solvent | Acetonitrile/Water Mixture | Dansyl chloride has poor solubility in purely aqueous solutions. Therefore, an organic co-solvent, typically acetonitrile, is used. mdpi.com An optimized ratio, such as 60% aqueous acetonitrile, can provide a suitable medium for both the reagent and the typically polar substrates. biorxiv.org |
| Temperature | 40-60°C | The reaction rate is increased at elevated temperatures. A common condition is heating the reaction mixture at a controlled temperature, for example, 40°C or 60°C, for a specific duration. biorxiv.orgacs.org |
| Reaction Time | 10 - 60 minutes | The reaction is generally rapid, but the optimal time depends on the substrate and other conditions. Time course studies are often performed to determine the point of maximum product formation without significant degradation of the dansyl reagent through hydrolysis. mdpi.combiorxiv.org |
| Reagent Concentration | Molar Excess | A significant molar excess of the dansylating reagent is typically used to drive the reaction to completion, especially when derivatizing trace amounts of analytes in complex samples. researchgate.net |
After the reaction, a quenching step is often employed to consume the excess dansyl chloride, which can be achieved by adding a small amine or by hydrolysis with a base like sodium hydroxide. acs.org The use of isotope-labeled dansylating reagents, such as ¹³C-dansyl chloride or Dansyl-d6 chloride, allows for differential isotope labeling, where a sample is derivatized with the light version and a standard or pooled sample is derivatized with the heavy version. acs.orgresearchgate.net When mixed, the resulting peak pairs in the mass spectrum allow for highly precise and accurate relative or absolute quantification. acs.org
Chemical Characterization Approaches for Synthesized Dansyl-d6-morpholine Analogs
The definitive identification and characterization of synthesized this compound require a combination of modern analytical techniques to confirm its molecular structure, isotopic incorporation, and purity.
Together, these techniques provide comprehensive data to confirm that the synthesized this compound has the correct structure, the desired level of deuterium incorporation at the specified positions, and is of sufficient purity for its intended analytical applications.
Advanced Mass Spectrometry Applications of Dansyl D6 Morpholine in Quantitative Analysis
Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold standard for quantitative analysis, renowned for its high accuracy and precision. nih.gov This technique involves spiking a sample with a known quantity of a stable isotope-labeled version of the analyte, such as Dansyl-d6-morpholine. The isotopically labeled standard is chemically identical to the endogenous analyte and thus behaves similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the signal intensity of the native analyte to its labeled internal standard, precise quantification can be achieved, effectively correcting for sample loss during preparation and variations in instrument response.
Quantitative Profiling in Metabolomics Research
In metabolomics, which aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system, this compound plays a vital role. nih.govnih.gov The dansylation of metabolites, particularly those containing amine and phenol (B47542) groups, improves their chromatographic separation and boosts their signal in positive mode electrospray ionization. nih.gov This derivatization makes even polar metabolites, which are typically difficult to retain on reverse-phase columns, amenable to analysis. scienceopen.com
The use of deuterated dansylating reagents like this compound allows for the creation of a heavy-labeled internal standard for each derivatized metabolite. This approach is fundamental to SID-MS, enabling the absolute quantification of hundreds of metabolites in a single run. springernature.comnih.gov For instance, a method involving the dansylation of amino acids allows for robust quantification using a limited set of internal standards, making routine analysis more time and cost-effective. nih.gov The development of dansylation metabolite assays, which can be performed using a simple microplate reader, further simplifies sample amount normalization prior to LC-MS analysis. nih.gov
Table 1: Research Findings in Quantitative Metabolomics using Dansyl Labeling
| Research Focus | Key Finding | Reference |
| Sample Normalization | A dansylation metabolite assay provides a simple and rapid method for normalizing the starting amount of material in metabolomics studies. | nih.gov |
| Metabolite Identification | A library of 315 dansyl-labeled standards, covering 42 metabolic pathways, has been developed to aid in the identification of amine- and phenol-containing metabolites. | researchgate.net |
| Amino Acid Analysis | Dansyl chloride derivatization enables robust SID-MS analysis of all 20 proteinogenic amino acids using a limited number of internal standards. | nih.gov |
| Comprehensive Profiling | Differential isotopic dansylation allows for the quantitative profiling of hundreds of amine- and phenol-containing metabolites in comparative samples. | springernature.comnih.gov |
Application in Proteomics and Peptide Analysis
The application of this compound extends to proteomics, the large-scale study of proteins. Chemical labeling of peptides with reagents like dansyl chloride is a valuable technique, especially when metabolic labeling is not feasible. sigmaaldrich.com Dansylation targets the primary amine groups at the N-terminus of peptides and the side chain of lysine (B10760008) residues. The introduction of the dansyl group enhances the ionization efficiency and can improve peptide fragmentation in tandem mass spectrometry (MS/MS), leading to better sequence coverage. researchgate.netespci.fr
By using a deuterated reagent like this compound alongside its light counterpart (Dansyl-morpholine), researchers can perform differential labeling of two different protein samples. This allows for the precise relative quantification of proteins and their post-translational modifications, such as N-terminal truncations. researchgate.net For example, a method has been developed for the absolute quantification of intact and N-terminally truncated proteins by labeling the N-terminal amino acids, followed by hydrolysis and LC-MS analysis using isotope analog standards. researchgate.net This approach is crucial for quality control in the production of protein-based drugs.
Table 2: Applications of Dansyl Labeling in Proteomics
Method Development for Complex Biological Matrices
Analyzing metabolites and peptides in complex biological matrices such as plasma, urine, or tissue extracts presents significant challenges due to the presence of numerous interfering substances. nih.govresearchgate.net Dansylation, including the use of this compound, helps to overcome some of these challenges. The derivatization process alters the chemical properties of the analytes, often making them more hydrophobic and thus easier to separate from the complex matrix using techniques like liquid-liquid extraction or solid-phase extraction. scienceopen.com
Method development often focuses on optimizing the derivatization reaction conditions and the subsequent LC-MS analysis to ensure high sensitivity and specificity. For instance, a highly sensitive method for quantifying ethinylestradiol in monkey plasma was developed using dansyl chloride derivatization, which introduced a readily ionizable group and allowed for detection at picogram-per-milliliter concentrations. nih.gov The use of an isotopically labeled internal standard, analogous to using this compound, is crucial for achieving high accuracy and precision in such complex samples. nih.gov Furthermore, strategies for correcting retention time variations are often necessary when dealing with large batches of samples in metabolomics studies. researchgate.net
Differential Chemical Isotope Labeling (CIL) Coupled with LC-MS
Differential Chemical Isotope Labeling (CIL) is a powerful strategy in quantitative mass spectrometry. springernature.comnih.gov This technique involves labeling two or more samples with isotopically light and heavy versions of a chemical reagent. The samples are then mixed and analyzed together in a single LC-MS run. The relative quantification of an analyte between the samples is determined by the ratio of the peak intensities of its light and heavy labeled forms. This compound, as the heavy labeling reagent, paired with its light counterpart, is ideally suited for this approach.
Comparative Analysis of Metabolome Changes
CIL with dansyl reagents is extensively used for the comparative analysis of metabolomes, for example, between healthy and diseased states or between different experimental conditions. nih.govembrapa.brfrontiersin.orgmdpi.com By labeling one sample pool (e.g., control) with the light reagent and another (e.g., treated) with the heavy reagent (this compound), researchers can precisely measure the relative changes in the abundance of hundreds of amine- and phenol-containing metabolites. springernature.comnih.gov
This differential labeling strategy minimizes analytical variability because the paired light and heavy labeled analytes co-elute from the liquid chromatography column and are detected simultaneously by the mass spectrometer. This allows for accurate peak ratio measurements, providing robust quantitative data on metabolic changes. springernature.com This approach has been successfully applied to compare the metabolomes of different E. coli strains and to identify potential disease biomarkers in urine. nih.govscienceopen.com
Enhanced Detection Sensitivity and Ionization Efficiency
A significant advantage of dansylation is the substantial improvement in detection sensitivity and ionization efficiency. isotope.comnih.gov The dansyl group itself is readily ionizable, particularly in the positive ion mode of electrospray ionization (ESI), due to the presence of a dimethylamino group. nih.govnih.gov This derivatization can increase the signal intensity of analytes by several orders of magnitude.
This enhancement is particularly beneficial for low-abundance metabolites or for analytes that ionize poorly in their native state. nih.gov The increased hydrophobicity of the dansylated derivatives also leads to better retention and separation on reverse-phase LC columns, moving them out of the early-eluting, often complex, region of the chromatogram. scienceopen.com This combination of improved chromatographic behavior and enhanced ionization results in a lower limit of detection and a higher signal-to-noise ratio, enabling the detection and quantification of a wider range of molecules within the metabolome. nih.govscienceopen.comnih.gov
Role as Internal Standards in High-Throughput Analytical Platforms
In the realm of high-throughput quantitative analysis, particularly in fields like metabolomics and pharmaceutical research, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reproducible results. nih.govnih.gov this compound serves as an exemplary internal standard for analytes derivatized with dansyl chloride, a reagent widely employed to enhance the detection of molecules with primary and secondary amine or phenolic hydroxyl groups. nih.govmdpi.comosti.govnih.gov The derivatization process, known as dansylation, attaches the dansyl group to the analyte, which significantly improves its chromatographic retention on reverse-phase columns and boosts its ionization efficiency in positive mode electrospray ionization (ESI) mass spectrometry. nih.govmdpi.com
The primary role of this compound, as a deuterated analog, is to account for variations that can occur during sample preparation and analysis. researchgate.net In a typical workflow, a known amount of the deuterated standard is added to the sample at the beginning of the preparation process. nih.gov Since this compound is chemically identical to its non-deuterated counterpart (the derivatized analyte), it experiences the same effects of extraction inefficiency, matrix effects, and instrument variability. However, due to the mass difference imparted by the six deuterium (B1214612) atoms, it can be distinguished from the target analyte by the mass spectrometer.
By comparing the signal intensity of the analyte-dansyl derivative to the known concentration of the this compound internal standard, precise quantification can be achieved. This isotope dilution mass spectrometry approach is particularly critical in high-throughput platforms where rapid analysis times can lead to compromises in chromatographic separation and increased potential for ion suppression or enhancement. researchgate.netub.edu The use of a stable isotope-labeled internal standard like this compound mitigates these issues, ensuring data reliability across large sample cohorts.
The benefits of using deuterated dansyl derivatives as internal standards in high-throughput screening are summarized in the table below.
| Feature | Advantage in High-Throughput Analysis |
| Co-elution with Analyte | The deuterated standard has nearly identical chromatographic behavior to the non-deuterated analyte, ensuring it experiences the same matrix effects at the same time. |
| Correction for Matrix Effects | Compensates for ion suppression or enhancement caused by co-eluting matrix components, which is a common issue in complex biological samples. nih.gov |
| Improved Precision & Accuracy | Corrects for sample loss during extraction, derivatization, and injection, leading to more reliable quantitative data. researchgate.netresearchgate.net |
| Enhanced Ionization | The dansyl moiety itself increases the ionization efficiency of the derivatized analyte, improving sensitivity. mdpi.com |
| Suitability for Automation | The robustness of the dansylation reaction and the use of internal standards are amenable to automated and high-throughput workflows. researchgate.net |
Spectroscopic Probing and Imaging Applications of Dansyl D6 Morpholine and Analogs
Mechanistic Studies of Fluorescence Quenching and Enhancement
The modulation of fluorescence in dansyl-based probes is governed by several photophysical mechanisms, primarily photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE). These mechanisms allow for the design of "turn-off" or "turn-on" fluorescent sensors.
Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching. In a typical PET sensor, the fluorophore (e.g., dansyl) is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. nih.gov The thermodynamic feasibility of this process can be evaluated using cyclic voltammetry to measure the redox potentials of the fluorophore and the quencher. nih.gov For instance, studies on dansyl derivatives linked to maleimide (B117702) groups have confirmed that electron transfer from the excited dansyl group to the maleimide is energetically favorable and responsible for the observed fluorescence quenching. nih.gov When the receptor binds to an analyte, its electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is restored ("turn-on" response). nih.gov Conversely, in some designs, binding of a metal ion can facilitate PET, leading to fluorescence quenching. wikipedia.org
Intramolecular Charge Transfer (ICT): The dansyl group itself is a donor-acceptor system, which gives rise to its solvatochromic properties. researchgate.net Upon excitation, an ICT state is formed, which is more polar than the ground state. In polar solvents, this ICT state is stabilized, leading to a red shift in the emission spectrum. chemrxiv.org The efficiency of ICT can be influenced by the binding of analytes. For example, the coordination of a metal ion can alter the electron density distribution within the probe, modulating the ICT process and thereby changing the fluorescence intensity and wavelength. researchgate.netresearchgate.net In some cases, a twisted intramolecular charge transfer (TICT) state can be formed, where a part of the molecule rotates in the excited state, often leading to non-radiative decay and fluorescence quenching. mdpi.com
Aggregation-Induced Emission (AIE): While many fluorophores experience quenching at high concentrations or in aggregated states, AIE-active molecules show the opposite effect. Dansyl derivatives have been shown to exhibit AIE characteristics, particularly in the presence of water in organic solvents. chemrxiv.org In a poor solvent, the molecules aggregate, which restricts intramolecular rotations and other non-radiative decay pathways, leading to a significant enhancement of fluorescence emission. chemrxiv.org This property has been exploited to create sensors for detecting water content in organic solvents. chemrxiv.org
Development of Fluorescent Probes for Specific Analyte Detection
The unique photophysical properties of the dansyl group have been widely exploited to develop selective and sensitive fluorescent probes for a variety of analytes.
Dansyl-based probes have proven highly effective for detecting various metal ions, often with high selectivity and low detection limits. chemrxiv.org The sensing mechanism typically relies on the chelation of the metal ion by a receptor unit attached to the dansyl fluorophore, which triggers a change in fluorescence through mechanisms like PET or ICT. rsc.orgunl.pt
Copper (Cu²⁺): Numerous dansyl derivatives have been designed as chemosensors for Cu²⁺. researchgate.netunl.ptresearchgate.net These probes often exhibit significant fluorescence quenching upon binding to Cu²⁺ due to the paramagnetic nature of the ion or through a PET mechanism. unl.ptresearchgate.net For example, a glycyl-L-tyrosine-modified dansyl derivative (D-GT) was designed for Cu²⁺ detection in aqueous solutions, showing fluorescence quenching with a 1:1 binding stoichiometry and a detection limit of 0.69 μM. researchgate.net Another dansyl-based probe demonstrated a "turn-on" fluorescence response to Cu²⁺, attributed to the inhibition of an ICT process upon complexation. researchgate.net
Mercury (Hg²⁺): Dansyl-based sensors have also been developed for the highly sensitive detection of mercury ions. chemrxiv.orgrsc.orgunl.pt A peptide-based dansyl derivative was reported to detect Hg²⁺ with a "turn-off" response and a low detection limit of 40 nM. unl.pt The interaction between the soft Hg²⁺ ion and sulfur or nitrogen atoms in the probe's receptor is often key to the selective binding. rsc.org
Other Ions and Molecules: Probes have also been created for other ions like Fe³⁺ and for small molecules like water. researchgate.netfrontiersin.org A dansyl-Fe(III) complex acts as a non-fluorescent probe that becomes highly fluorescent in the presence of trace amounts of water in organic solvents like THF, acetone, and acetonitrile. researchgate.net
Table 1: Performance of Selected Dansyl-Based Probes for Metal Ion Detection
| Probe | Analyte | Sensing Mechanism | Detection Limit (LOD) | Association Constant (Ka) | Reference |
|---|---|---|---|---|---|
| Sulfonamide-based dansyl probe | Cu²⁺ | Fluorescence Quenching | 2.91 x 10⁻⁸ M | Not Reported | researchgate.net |
| Dansyl-based chemosensor | Cu²⁺ | Fluorescence Quenching | 0.25 μM | 6.7 x 10⁵ M⁻¹ | unl.pt |
| Dansyl derivative L2 | Hg²⁺ | Fluorescence Quenching | 2.5 μM (LOD), 4.5 μM (LOQ) | Not Reported | unl.pt |
| Peptide-based dansyl derivative | Hg²⁺ | Fluorescence Turn-Off | 40 nM | Not Reported | unl.pt |
| Glycyl-L-tyrosine-modified dansyl (D-GT) | Cu²⁺ | Fluorescence Quenching | 0.69 μM | 6.47 x 10⁴ M⁻¹ | researchgate.net |
The reactivity and fluorescence properties of dansyl analogs can be tailored to detect important biological molecules.
Thiols: Biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) are crucial in many physiological processes. mdpi.com Fluorogenic probes have been developed that exploit the nucleophilicity of the thiol group. nih.gov For example, a dansyl-based probe (DN-C) was designed for the selective detection of cysteine. rsc.org The probe itself is weakly fluorescent, but in the presence of cysteine, a reaction occurs that releases the highly fluorescent dansyl group, resulting in a nearly 28-fold enhancement in fluorescence intensity. rsc.org This "turn-on" response allows for sensitive detection and has been applied in cellular imaging. rsc.org The selectivity for cysteine over other thiols can be achieved by designing a reaction mechanism that involves both the thiol and the amino group of cysteine, such as the formation of a stable thiazolidine (B150603) ring. cluster-science.com
Amino Acids: Dansyl chloride is famously used for the derivatization and analysis of amino acids. nih.govsigmaaldrich.com Building on this, fluorescent sensors for specific amino acids have been developed. A polymer-based sensor, a dansyl hydrazine (B178648) dextran (B179266) conjugate (DD), showed selective fluorescence quenching in the presence of aspartic acid and glutamic acid over other amino acids. science.gov This selectivity is likely due to specific interactions between the acidic side chains of these amino acids and the probe.
Investigation of Biomolecular Interactions and Conformational Dynamics
The environment-sensitive fluorescence of dansyl probes makes them excellent tools for studying the structure, dynamics, and interactions of biomolecules like proteins.
Covalent labeling of proteins with fluorescent probes like dansyl chloride (a precursor to dansyl amides and sulfonamides) is a widely used technique. mdpi.comresearchgate.net Dansyl chloride typically reacts with primary amine groups, such as the N-terminus and the side chain of lysine (B10760008) residues. nih.govmdpi.com The small size of the dansyl group is advantageous as it is less likely to perturb the protein's native structure compared to bulkier fluorescent tags. mdpi.commdpi.com
Once attached to a protein, the dansyl probe's fluorescence provides information about its local environment. Changes in protein conformation, such as folding, unfolding, or binding to other molecules, can alter the polarity and accessibility of the probe's location, leading to changes in fluorescence intensity and emission wavelength. mdpi.comnih.gov These changes can be monitored to study protein stability and dynamics. mdpi.comosti.gov Techniques like native mass spectrometry and ion mobility mass spectrometry can be combined with dansyl labeling to provide detailed insights into protein structure, stability, and protein-protein interactions under various conditions. mdpi.comresearchgate.netosti.gov
Identifying and characterizing the sites where ligands bind to proteins is crucial for understanding protein function and for drug design. nih.govmdpi.com Fluorescent probes are valuable tools for this purpose. When a dansyl-labeled ligand binds to a protein, or when a dansyl probe is attached near a binding site, its fluorescence properties can change significantly.
The dansyl fluorophore's emission is blue-shifted and its quantum yield often increases when it moves from a polar aqueous environment to a nonpolar, hydrophobic binding pocket on a protein. This fluorescence enhancement can be used to quantify binding affinity. By introducing a dansyl probe into a ligand, one can characterize the polarity of the binding site. Furthermore, the accessibility of the binding site can be probed by studying the quenching of the dansyl fluorescence by soluble quenchers. If the probe is shielded from the solvent upon binding, its fluorescence will be less susceptible to quenching. This approach provides valuable information about the architecture and physicochemical nature of ligand binding sites. nih.govnih.gov In some cases, molecules containing a morpholine (B109124) ring, similar to dansyl-morpholine, have been found to bind to nucleotide-binding pockets, suggesting potential applications for such probes in characterizing these important sites. mdpi.com
Research in Cellular Imaging and Localization Studies
While direct research publications focusing specifically on Dansyl-d6-morpholine are not prevalent in the reviewed literature, the extensive studies on its non-deuterated analog, Dansyl-morpholine, and other morpholine-containing fluorescent probes provide a strong foundation for its expected applications in cellular imaging. The morpholine group is a well-established targeting moiety for acidic organelles, particularly lysosomes. researchgate.netmdpi.comnih.gov
The nitrogen atom in the morpholine ring has a pKa that allows it to become protonated within the acidic lumen of lysosomes (pH ≈ 4.5–5.5). nih.gov This protonation leads to the trapping and accumulation of the probe within these organelles, a mechanism known as lysosomotropism. mdpi.comrsc.org This specific localization enables the detailed study of lysosomal dynamics, their pH, and their role in cellular processes like autophagy. Several fluorescent probes incorporating a morpholine group have been successfully designed for imaging lysosomes in living cells. researchgate.netmdpi.comnih.govresearchgate.net
The deuteration of the dimethylamino group in this compound is not expected to alter its primary localization behavior, which is dictated by the morpholine and dansyl groups. However, isotopic substitution can have subtle effects on photophysical properties and is primarily utilized to provide a distinct mass signature for quantification in mass spectrometry-based assays. smolecule.com Studies on other deuterated dansyl compounds suggest that the effect of deuterium (B1214612) on steady-state fluorescence properties can be minimal. researchgate.net
Table 1: Potential Cellular Imaging Applications of this compound Based on Analog Studies
| Application Area | Target Organelle | Principle of Localization | Research Findings with Analogs |
| Lysosome Imaging | Lysosomes | Protonation of the morpholine nitrogen in the acidic lysosomal environment (pH 4.5-5.5) leads to accumulation (lysosomotropism). researchgate.netnih.gov | Morpholine-containing probes are widely used for selective lysosome staining and tracking in living cells. mdpi.comrsc.org |
| Lipid Droplet Staining | Lipid Droplets | The lipophilic dansyl group facilitates partitioning into the nonpolar, neutral lipid core of LDs. researchgate.netplos.org | Dansyl-morpholine (DNS-M) specifically stains lipid droplets, enabling the study of their dynamics and differentiation of cell types. researchgate.net |
| Microenvironment Polarity Sensing | Various Cellular Compartments | The dansyl fluorophore exhibits solvatochromism; its emission spectrum shifts depending on the polarity of its surroundings. researchgate.net | Dansyl probes are used to report on the local polarity of protein binding sites, membranes, and organelles. plos.orgresearchgate.net |
Time-Resolved Fluorescence Spectroscopy in Advanced Research
Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique for investigating the dynamic behavior of fluorescent probes in complex environments, providing information beyond the capabilities of steady-state measurements. For dansyl-based probes like this compound, TRFS can elucidate the intricate interactions between the probe and its cellular surroundings on a nanosecond timescale. nih.gov
One of the key applications of TRFS is the study of solvation dynamics. When a dansyl molecule is excited, its dipole moment changes, leading to a reorientation of polar solvent molecules or polar residues in its immediate vicinity. This relaxation process causes a time-dependent shift in the fluorescence emission spectrum to lower energies (a red shift). By measuring these time-resolved emission spectra (TRES), researchers can characterize the mobility and polarity of the probe's microenvironment. nih.govcmu.edu For instance, TRFS studies on dansylphosphatidylethanolamine in lipid bilayers have shown significant red shifts of up to 40 nm over a 40-nanosecond period, reflecting the reorientation of water molecules and lipid headgroups at the membrane interface. nih.gov
Fluorescence lifetime measurements, a component of TRFS, are also crucial. The fluorescence lifetime (τ) is the average time the fluorophore spends in the excited state. This parameter is sensitive to quenching processes and the local environment. For example, the fluorescence lifetime of dansyl probes is known to be longer in nonpolar environments and shorter in polar, protic solvents due to processes like twisted intramolecular charge transfer (TICT). researchgate.net The deuteration in this compound might subtly influence non-radiative decay rates, which could be precisely quantified using fluorescence lifetime measurements. While major isotopic effects on fluorescence lifetime are not always observed, comparing the deuterated and non-deuterated compounds can provide insights into quenching mechanisms. smolecule.comresearchgate.net
Furthermore, time-resolved fluorescence anisotropy decay measures the rotational mobility of the probe. By exciting the sample with polarized light, one can measure how quickly the fluorescence emission becomes depolarized due to the tumbling of the probe molecule. This provides information on the local viscosity and whether the probe is rigidly held or has rotational freedom. researchgate.netstanford.edu For this compound, this could be used to study the fluidity of the lipid droplet core or the constraints imposed by binding within the lysosomal matrix.
Table 2: Time-Resolved Fluorescence Spectroscopy Parameters and Their Applications
| Technique/Parameter | Information Obtained | Potential Application for this compound |
| Time-Resolved Emission Spectra (TRES) | Solvation dynamics, microenvironment polarity, and heterogeneity. nih.govcmu.edu | Characterizing the polarity and dynamic nature of the lipid droplet interior or the lysosomal lumen. |
| Fluorescence Lifetime (τ) | Excited-state kinetics, quenching mechanisms, and environmental sensitivity. researchgate.netysu.am | Quantifying the influence of the local environment on the probe's photophysics and assessing the impact of deuteration. |
| Fluorescence Anisotropy Decay | Rotational diffusion, local viscosity, and binding constraints. researchgate.netstanford.edu | Measuring the micro-viscosity within lipid droplets or lysosomes and determining the probe's binding rigidity. |
| Time-Resolved Area-Normalized Emission Spectroscopy (TRANES) | Unambiguous identification of multiple emissive species (e.g., locally excited vs. charge-transfer states). researchgate.net | Distinguishing between different excited states of the probe, which is crucial for understanding its sensing mechanism. |
By applying these advanced spectroscopic methods, a detailed picture of how this compound and its analogs interact with and report on their subcellular environments can be achieved, paving the way for more sophisticated cellular imaging and sensing applications.
Isotope Effects and Mechanistic Investigations Utilizing Dansyl D6 Morpholine
Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Mechanisms
The replacement of protium (B1232500) (¹H) with deuterium (²H or D) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). princeton.edu This effect arises primarily from the difference in mass between the two isotopes, which affects the zero-point vibrational energy of the chemical bonds. A C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break.
Investigating the KIE by comparing the reaction rates of Dansyl-morpholine and Dansyl-d6-morpholine can provide profound insights into reaction mechanisms. princeton.edu The magnitude of the KIE is indicative of the extent to which a specific C-H bond is broken or formed in the rate-determining step of a reaction.
Primary KIE: A large KIE value (typically kH/kD > 2) is observed when the bond to the isotopic atom is cleaved in the rate-limiting step. This is a direct consequence of the difference in bond energies.
Secondary KIE: Smaller KIEs (kH/kD values near 1) can occur when the isotopically substituted bond is not broken but is located near the reaction center. These effects arise from changes in hybridization and steric environment between the ground state and the transition state. princeton.edu
For instance, if a reaction involving the dansyl group showed a significantly slower rate with this compound compared to its non-deuterated counterpart, it would strongly suggest that a C-H bond on the dansyl ring is broken during the rate-determining step. princeton.edunih.gov Conversely, the absence of a significant KIE would indicate that these bonds are not involved in the rate-limiting step. nih.gov
| KIE Type | Typical kH/kD Value | Interpretation |
|---|---|---|
| Primary | 2 - 7 | C-H/C-D bond is broken in the rate-determining step. |
| Secondary (α) | 0.95 - 1.25 | Change in hybridization at the carbon atom bonded to deuterium. |
| Secondary (β) | 1.05 - 1.30 | Hyperconjugation or steric effects involving the C-D bond. |
| Inverse | < 1 | A bond to the deuterium becomes stiffer or more constrained in the transition state. |
Probing Metabolic Pathways and Transformations
Isotopically labeled compounds are invaluable tools in metabolomics for the quantitative analysis of complex biological samples. nih.gov this compound can be used in a differential chemical isotopic labeling (CIL) strategy coupled with liquid chromatography-mass spectrometry (LC-MS) to probe metabolic pathways. nih.govspringernature.com
This approach involves two parallel experiments. In one, a biological sample (e.g., a cell lysate or biofluid from a control group) is derivatized with standard, "light" Dansyl-morpholine. In the other, a comparative sample (e.g., from a disease state or treated group) is labeled with "heavy" this compound. nih.govresearchgate.net The two samples are then mixed and analyzed by LC-MS.
Since the light and heavy labeled metabolites have nearly identical chemical properties and chromatographic retention times, they co-elute. However, they are readily distinguished by the mass spectrometer due to the 6 Dalton mass difference. The ratio of the peak intensities for each pair of labeled metabolites provides precise relative quantification of that metabolite between the two samples. springernature.com This powerful technique allows for the identification of metabolites that are up- or down-regulated in response to a particular stimulus or disease, thereby helping to elucidate metabolic pathways and identify potential biomarkers. nih.govresearchgate.net
| Step | Control Sample | Test Sample | Rationale |
|---|---|---|---|
| 1. Sample Preparation | Extract metabolites from control tissue/fluid. | Extract metabolites from test tissue/fluid. | Isolate the molecules of interest for analysis. |
| 2. Derivatization | Label with "light" Dansyl-morpholine. | Label with "heavy" this compound. | Tag amine/phenol (B47542) groups for MS detection and introduce a mass differential. |
| 3. Sample Pooling | Combine the labeled samples in a 1:1 ratio. | Allows for direct comparison in a single LC-MS run, minimizing analytical variability. | |
| 4. LC-MS Analysis | Separate and detect labeled metabolite pairs. | Chromatographic separation reduces complexity; mass spectrometry detects mass-shifted pairs. | |
| 5. Data Analysis | Calculate the peak intensity ratio (Heavy/Light) for each metabolite pair. | The ratio directly reflects the relative abundance of each metabolite between the test and control samples. |
Tracing Studies in Environmental and Biochemical Processes
The unique mass signature of this compound makes it an excellent tracer for studying the fate and transport of molecules in complex systems. cdc.gov By introducing a known amount of the deuterated compound into an environmental or biochemical system, researchers can track its movement, degradation, and transformation over time, distinguishing it from any pre-existing, non-deuterated analogues.
In environmental science, this compound can be used as a stable isotope tracer to study:
Contaminant Transport: Simulating the movement of similar pollutants through soil and groundwater. nih.gov
Biodegradation: Quantifying the rate at which microorganisms break down the compound under various conditions.
Sorption and Desorption: Measuring the affinity of the molecule for binding to soil particles, sediments, and organic matter. nih.gov
In biochemical processes, it can be used to trace:
Drug Metabolism: Following the metabolic fate of a drug candidate by tracking the appearance of deuterated metabolites.
Cellular Uptake and Efflux: Quantifying the rate at which the compound is transported across cell membranes.
Enzyme Activity: Serving as a labeled substrate to monitor the activity of specific enzymes in complex mixtures.
The key advantage of using a deuterated tracer is the ability to perform "pulse-chase" experiments and to accurately quantify the compound and its products against a potentially complex background matrix using mass spectrometry.
| Field | Process Studied | Measurement | Significance |
|---|---|---|---|
| Environmental Fate | Photodegradation | Rate of disappearance in water under UV light. | Assesses persistence of similar compounds in surface waters. |
| Environmental Fate | Sorption to Sediment | Concentration in water vs. sediment over time. | Predicts whether a contaminant will be mobile or sequestered. nih.gov |
| Biochemistry | Enzyme Kinetics | Rate of conversion to a deuterated product. | Determines enzyme efficiency and mechanism. |
| Pharmacokinetics | Metabolite Identification | Detection of mass-shifted molecules in plasma/urine. | Identifies the biotransformation products of a parent compound. |
Theoretical Computational Chemistry Approaches in Deuterated Systems
Theoretical and computational chemistry provides a powerful framework for understanding and predicting the effects of isotopic substitution at a molecular level. washington.edu Using various computational models, researchers can calculate the properties of both Dansyl-morpholine and this compound to gain insights that complement experimental findings.
Key computational approaches include:
Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. DFT can be used to determine optimized geometries, vibrational frequencies, and transition state structures. nih.govnih.gov
Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density to characterize chemical bonds and interactions.
Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time, providing insights into conformational dynamics and interactions with solvent molecules.
By calculating the vibrational frequencies for both the protiated and deuterated molecules, computational chemists can predict the zero-point energies and, consequently, the theoretical kinetic isotope effects for a proposed reaction mechanism. researchgate.net These predictions can then be compared with experimental KIEs to validate or refute the proposed mechanism. Furthermore, computational models can help visualize the subtle differences in bond lengths, bond angles, and electronic distributions caused by deuteration, providing a deeper understanding of the origins of observed isotope effects. researchgate.netresearchgate.net
| Computational Method | Calculated Property | Application for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Vibrational Frequencies | Calculation of zero-point energies to predict KIEs. nih.gov |
| DFT | Transition State Energies | Determination of reaction energy barriers (activation energies). nih.gov |
| Ab initio methods | Electron Density Distribution | Analysis of changes in bond polarity and reactivity upon deuteration. |
| Molecular Dynamics (MD) | Solvation Shell Structure | Understanding solvent isotope effects and differences in hydrophobic interactions. cchmc.org |
Future Directions and Emerging Research Avenues for Deuterated Dansyl Morpholine Compounds
Integration with Multi-Omics Research Platforms
The future of biological research lies in a holistic, systems-level understanding of cellular processes, a field dominated by multi-omics approaches that combine genomics, transcriptomics, proteomics, and metabolomics. researchgate.net Deuterated dansyl morpholine (B109124) compounds are uniquely positioned to become integral tools in these platforms, particularly in proteomics and metabolomics.
The integration of Dansyl-d6-morpholine into quantitative metabolomics workflows is a promising avenue. Chemical derivatization with dansyl reagents is known to improve the chromatographic separation and mass spectrometric detection of polar and ionic metabolites, such as those containing primary amine, secondary amine, or phenolic hydroxyl groups. acs.org By using a deuterated version, researchers can employ isotope dilution strategies for precise and accurate absolute quantification of key metabolites. This is critical in multi-omics studies aiming to link genetic variations with metabolic phenotypes. nih.gov For instance, in studies of type 2 diabetes, identifying and quantifying changes in specific amine-containing metabolites could provide crucial links between gene expression profiles and the disease state. nih.gov
In proteomics, the focus is shifting from simple protein identification to understanding protein dynamics, including turnover rates. Deuterium (B1214612) labeling, often with D₂O, is a recognized method for analyzing proteome-wide turnover kinetics. biorxiv.org this compound could offer a complementary approach, enabling targeted, quantitative analysis of protein dynamics. By tracking the incorporation of the deuterated tag onto specific peptides over time, researchers can gain insights into the lifecycle of proteins under various physiological or pathological conditions. This approach could be particularly powerful when combined with other omics data, for example, to understand how changes in gene expression following a drug treatment translate to altered protein stability and function. elifesciences.org
Development of Novel Derivatization Reagents with Enhanced Properties
While this compound offers significant advantages, the quest for improved analytical tools is continuous. Future research will undoubtedly focus on the development of novel derivatization reagents based on the deuterated dansyl morpholine scaffold, but with enhanced properties.
Key areas for improvement include:
Enhanced Ionization Efficiency: The development of reagents with moieties that provide even greater signal enhancement in mass spectrometry is a primary goal. While the dimethylamino group of the dansyl structure aids ionization, new designs could incorporate permanently charged groups or moieties with higher proton affinity, further lowering detection limits. ddtjournal.com
Expanded Analyte Coverage: Current dansylation methods are highly effective for amines and phenols. nih.govnih.gov Future reagents could be engineered to react with a broader range of functional groups. This might involve creating multi-functionalized tags that can derivatize different classes of compounds simultaneously, or developing new reactive groups that target previously inaccessible metabolites, such as alcohols or thiols, with high efficiency. nih.gov
Tunable Reactivity and Selectivity: Designing reagents with adjustable reactivity would allow for more controlled and specific labeling. For example, modifying the sulfonyl chloride group could alter its reactivity, enabling selective derivatization in complex mixtures. researchgate.net The development of "click chemistry" handles on the derivatization tag is another emerging trend, offering highly specific and efficient ligation reactions for bioconjugation and analysis. acs.orgnih.gov
The table below outlines potential avenues for developing next-generation deuterated dansyl reagents.
| Property for Enhancement | Current Approach (this compound) | Future Direction/Novel Feature | Potential Benefit |
|---|---|---|---|
| Ionization Efficiency | Dimethylamino group | Incorporation of a quaternary ammonium (B1175870) (permanent positive charge) or superbasic group (e.g., a phosphazene) | Lower limits of detection; improved sensitivity in ESI-MS |
| Analyte Coverage | Reacts with primary/secondary amines and phenols | Development of multi-target reagents or inclusion of reactive groups for alcohols, thiols, or carboxyls | More comprehensive profiling of the metabolome from a single analysis |
| Specificity & Orthogonality | General amine/phenol (B47542) reactivity | Inclusion of a bioorthogonal handle (e.g., alkyne or azide (B81097) for "click chemistry") | Highly specific two-step labeling procedures; application in complex biological matrices acs.orgnih.gov |
| Fragmentation | Characteristic dansyl fragments (e.g., m/z 170/171) | Design of tags that produce highly specific and information-rich fragments upon collision-induced dissociation (CID) | More confident identification and structural elucidation of unknown metabolites mdpi.com |
Expansion of Application Scope in Analytical and Biological Research
The unique combination of a fluorescent reporter (dansyl group), a stable isotope label (deuterium), and a reactive moiety (sulfonyl chloride) in this compound creates opportunities to expand its use beyond traditional quantitative mass spectrometry.
One major area for expansion is in correlative microscopy and mass spectrometry. The inherent fluorescence of the dansyl group can be used to visualize the localization of labeled molecules within cells or tissues. mdpi.com Subsequently, the same sample can be analyzed by mass spectrometry imaging to quantify the deuterated compound with high spatial resolution. This dual-modality approach could provide unprecedented insights into the subcellular distribution and dynamics of metabolites or drugs, linking anatomical location with quantitative data.
Furthermore, the application of deuterated dansyl compounds in studying protein structure and interactions is a burgeoning field. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are powerful tools for probing protein conformational dynamics. chromatographyonline.comnih.gov While this compound is not used for backbone amide exchange, it could be used as a covalent labeling agent to map solvent-accessible sites or binding pockets containing reactive amine or phenol residues. Comparing the labeling patterns of a protein in its native state versus a drug-bound state, using 12C- and 13C-dansyl chloride for differential labeling, has already been established for quantitative profiling. acs.org Using a deuterated tag like this compound would allow for similar quantitative comparisons while potentially enabling different fragmentation or detection strategies.
Emerging biological applications include:
Neurotransmitter Analysis: Expanding on the analysis of neuroactive amino acids, these reagents could be used for sensitive, quantitative profiling of catecholamines and other amine-containing neurotransmitters in microdialysis samples or brain tissue extracts. researchgate.net
Drug Metabolism Studies: Tracking the metabolic fate of drugs that contain or are metabolized to form amine or phenolic groups.
Biomarker Discovery: Quantitative profiling of disease-specific changes in the amine- and phenol-containing sub-metabolome in clinical samples like plasma or urine. nih.gov
Automation and Miniaturization of Deuterated Labeling Workflows
To realize the full potential of this compound in high-throughput settings, such as clinical diagnostics or large-scale systems biology studies, the automation and miniaturization of the labeling workflow are essential. Manual sample preparation for derivatization is often laborious, time-consuming, and a significant source of variability.
Future research will focus on developing automated platforms that integrate the entire workflow, from initial sample aliquoting to final analysis. Recent advances in automating HDX-MS provide a blueprint for this development. nih.govacs.org These systems utilize robotic liquid handlers for precise reagent dispensing, controlled incubation, and injection into the LC-MS system. nih.gov
A fully automated workflow for deuterated dansyl labeling would involve several key steps:
| Step | Manual Process | Automated/Miniaturized Approach | Benefit |
|---|---|---|---|
| Sample Preparation | Pipetting of sample, buffer, and reagent into vials | Robotic liquid handling on a 96- or 384-well plate format | Increased throughput, reduced sample/reagent volume, improved precision |
| Derivatization Reaction | Incubation in a heating block or water bath | Integrated plate heater with precise temperature and time control | Enhanced reproducibility and consistency of labeling efficiency |
| Reaction Quenching | Manual addition of a quenching solution | Automated addition of quencher by the liquid handler | Precise timing of the reaction for all samples |
| Sample Injection | Manual transfer to an autosampler vial for LC-MS | Direct injection from the microplate by an integrated autosampler | Elimination of transfer steps, reduced risk of contamination and error acs.org |
| Data Analysis | Manual peak integration and quantification | Automated data processing pipelines to identify deuterated pairs and calculate ratios | Faster data turnaround and reduced user bias researchgate.net |
Miniaturization, often coupled with automation in microfluidic "lab-on-a-chip" devices, represents the next frontier. Such systems would reduce sample and reagent consumption to the nanoliter scale, enabling the analysis of precious and volume-limited samples, such as single cells or rare clinical specimens. The integration of derivatization, separation, and ionization on a single chip would dramatically increase the speed and efficiency of analysis.
Q & A
Q. How can conflicting results in isotopic tracer studies involving this compound be systematically addressed?
- Answer: Conduct reproducibility audits with independent labs. Share raw data and analytical protocols via open-access platforms. Use meta-analysis to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
